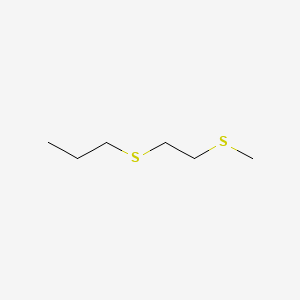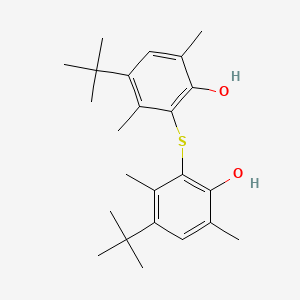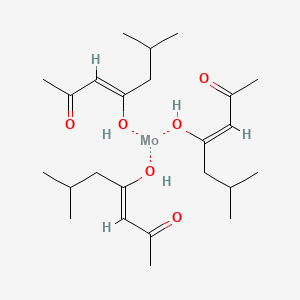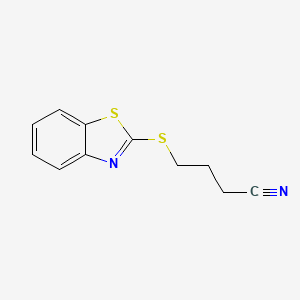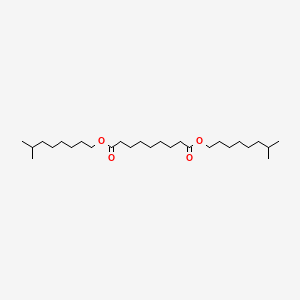
Disodium methylenebis(salicylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium methylenebis(salicylate) is a chemical compound with the molecular formula C15H10Na2O6. It is a derivative of salicylic acid, which is widely known for its use in pain relief and anti-inflammatory medications. Disodium methylenebis(salicylate) is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium methylenebis(salicylate) can be synthesized through the reaction of salicylic acid with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Salicylic Acid with Formaldehyde: Salicylic acid is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form methylenebis(salicylate).
Neutralization: The resulting product is then neutralized with sodium hydroxide to form disodium methylenebis(salicylate).
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(salicylate) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium methylenebis(salicylate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Disodium methylenebis(salicylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new medications for pain relief and inflammation.
Industry: It is used in the production of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of disodium methylenebis(salicylate) involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are involved in inflammation and pain. This mechanism is similar to that of other salicylate derivatives, such as salicylic acid and acetylsalicylic acid.
Vergleich Mit ähnlichen Verbindungen
Disodium methylenebis(salicylate) is similar to other salicylate derivatives, such as:
Salicylic Acid: Known for its use in topical treatments for acne and other skin conditions.
Methyl Salicylate: Used as a counter-irritant in topical pain relief products.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory medication.
Uniqueness
Disodium methylenebis(salicylate) is unique due to its specific chemical structure, which allows it to be used in a variety of applications that other salicylates may not be suitable for. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90009-35-1 |
|---|---|
Molekularformel |
C15H10Na2O6 |
Molekulargewicht |
332.21 g/mol |
IUPAC-Name |
disodium;2-[(2-carboxylatophenoxy)methoxy]benzoate |
InChI |
InChI=1S/C15H12O6.2Na/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19;;/h1-8H,9H2,(H,16,17)(H,18,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
IGHFVKIBHWMEFC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OCOC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




